3-Methyl-6-{[1-(2-methylpropanesulfonyl)piperidin-4-yl]methoxy}pyridazine
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Overview
Description
3-Methyl-6-{[1-(2-methylpropanesulfonyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound that belongs to the pyridazine family Pyridazines are heterocyclic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-{[1-(2-methylpropanesulfonyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core One common method involves the reaction of 3-methylpyridazine with a suitable piperidine derivative under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-{[1-(2-methylpropanesulfonyl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
3-Methyl-6-{[1-(2-methylpropanesulfonyl)piperidin-4-yl]methoxy}pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-6-{[1-(2-methylpropanesulfonyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but initial studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with a simpler structure.
Pyridazinone: A derivative with a keto group, known for its broad spectrum of biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring, widely used in medicinal chemistry.
Uniqueness
3-Methyl-6-{[1-(2-methylpropanesulfonyl)piperidin-4-yl]methoxy}pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-methyl-6-[[1-(2-methylpropylsulfonyl)piperidin-4-yl]methoxy]pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3S/c1-12(2)11-22(19,20)18-8-6-14(7-9-18)10-21-15-5-4-13(3)16-17-15/h4-5,12,14H,6-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNOFAMFILXYQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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